molecular formula C7H7BrN2O B2654682 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde CAS No. 1779475-59-0

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2654682
CAS No.: 1779475-59-0
M. Wt: 215.05
InChI Key: RCXIGQPEWXNEOE-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-bromopyrazole with cyclopropylcarboxaldehyde under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents. The reactions are typically carried out in an inert atmosphere using solvents like tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the reagent used.

    Oxidation Reactions: The major product is 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

    Reduction Reactions: The major product is 4-Bromo-5-cyclopropyl-1H-pyrazole-3-methanol.

Scientific Research Applications

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity . Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: Shares the bromine-substituted pyrazole core but lacks the cyclopropyl and aldehyde groups.

    5-Cyclopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but without the bromine atom.

Uniqueness

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde is unique due to the combination of its bromine, cyclopropyl, and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXIGQPEWXNEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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